molecular formula C10H15NOS B590532 1-Oxido-4-pentylsulfanylpyridin-1-ium CAS No. 129598-87-4

1-Oxido-4-pentylsulfanylpyridin-1-ium

Cat. No.: B590532
CAS No.: 129598-87-4
M. Wt: 197.296
InChI Key: XOUPGTSTCBPUBI-UHFFFAOYSA-N
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Description

1-Oxido-4-pentylsulfanylpyridin-1-ium is a pyridinium derivative characterized by a sulfanylpentyl substituent at the 4-position and an oxidized pyridine ring (N-oxide group). This compound exhibits unique electronic properties due to the electron-withdrawing N-oxide group and the electron-donating pentylsulfanyl chain. While synthetic protocols for similar pyridinium derivatives often involve nucleophilic substitution or oxidation reactions, precise structural characterization of 1-Oxido-4-pentylsulfanylpyridin-1-ium would typically employ X-ray crystallography tools like SHELXL .

Properties

CAS No.

129598-87-4

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

1-oxido-4-pentylsulfanylpyridin-1-ium

InChI

InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

XOUPGTSTCBPUBI-UHFFFAOYSA-N

SMILES

CCCCCSC1=CC=[N+](C=C1)[O-]

Synonyms

Pyridine, 4-(pentylthio)-, 1-oxide (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .

Industrial Production Methods

In an industrial setting, the production of 1-Oxido-4-pentylsulfanylpyridin-1-ium can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide hydrate (CAS 338950-86-0) : Features a fused pyridinium-N-oxide system instead of a sulfanylpentyl group, enhancing π-conjugation but reducing lipophilicity .
  • 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 1148027-11-5) : Shares a sulfanyl substituent but lacks the pyridinium-N-oxide moiety, leading to divergent electronic properties and reactivity .

The pentylsulfanyl chain in 1-Oxido-4-pentylsulfanylpyridin-1-ium increases solubility in non-polar solvents compared to smaller substituents (e.g., methyl or hydroxy groups) in analogs like CAS 173944-49-5 .

Crystallographic and Computational Analysis

Structural elucidation of such compounds often relies on software like SHELXL, which enables refinement of complex crystallographic data . For example, the N-oxide group’s geometry in 1-Oxido-4-pentylsulfanylpyridin-1-ium would likely exhibit bond-length variations compared to non-oxidized pyridines, as observed in related systems refined via SHELXL . Computational methods, such as density-functional theory (DFT) approaches described by Lee et al. , could further predict its electronic structure and correlation energies.

Physicochemical Properties

Property 1-Oxido-4-pentylsulfanylpyridin-1-ium CAS 338950-86-0 CAS 1148027-11-5
Molecular Weight (g/mol) ~239.3 ~290.3 (hydrate) ~237.3
Key Substituents Pentylsulfanyl, N-oxide Fused pyridinium-N-oxide Methylsulfanyl, triazolopyrimidine
Solubility Profile Moderate in DMSO, CHCl₃ High in polar solvents Low in non-polar solvents

Research Findings

  • Reactivity : The pentylsulfanyl group in 1-Oxido-4-pentylsulfanylpyridin-1-ium may facilitate nucleophilic displacement reactions, contrasting with the redox-active N-oxide systems in CAS 338950-86-0 .
  • Applications : Pyridinium-N-oxide derivatives are explored as ligands or ionic liquids, whereas sulfanyl-substituted analogs like CAS 1148027-11-5 are often intermediates in drug synthesis .
  • Structural Insights : SHELX-based refinements of similar compounds reveal that N-oxide groups induce planar distortions in pyridine rings, affecting intermolecular interactions .

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